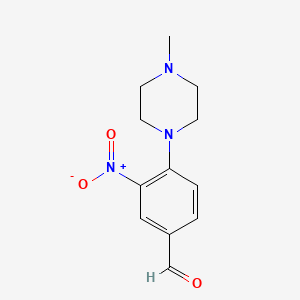![molecular formula C18H16N4O3S B4988328 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone, also known as ETNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins through the thiol group of the triazole ring. This covalent modification can lead to changes in protein structure and function, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of enzyme activity, and the induction of apoptosis. Additionally, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is its versatility, as it can be easily modified to suit a variety of research applications. Additionally, the covalent modification of target proteins by 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone allows for the selective labeling and detection of specific proteins, making it a valuable tool for studying protein-protein interactions. However, one limitation of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research involving 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone. One area of interest is the development of new biosensors and imaging agents based on 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone, which could have applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone and to identify its potential therapeutic targets for the treatment of cancer and other diseases. Finally, the synthesis of novel 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone derivatives with improved properties and functionality could lead to the development of new materials with applications in electronics and optoelectronics.
合成法
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone can be synthesized through a multi-step process involving the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-nitrobenzaldehyde in the presence of a base and a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone has shown promising results in various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a tool for studying protein-protein interactions. Additionally, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone has been used in the development of biosensors for detecting environmental pollutants and in the synthesis of novel materials with potential applications in electronics and optoelectronics.
特性
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-2-21-17(13-7-4-3-5-8-13)19-20-18(21)26-12-16(23)14-9-6-10-15(11-14)22(24)25/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKAZQMVHDDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)


![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)

![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4988317.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)